N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide
Description
N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide is a synthetic organic compound characterized by the presence of a fluoro-substituted indene moiety linked to a prop-2-enamide group
Properties
IUPAC Name |
N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c1-2-12(15)14-11-6-4-8-3-5-9(13)7-10(8)11/h2-3,5,7,11H,1,4,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPSLKLWMVZIBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCC2=C1C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-fluoro-2,3-dihydro-1H-indene, which can be obtained through the fluorination of 2,3-dihydro-1H-indene.
Amidation Reaction: The 6-fluoro-2,3-dihydro-1H-indene is then subjected to an amidation reaction with prop-2-enamide under suitable conditions, such as the presence of a base like triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted ketones, while reduction may produce fluoro-substituted amines.
Scientific Research Applications
N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid: A related compound with an acetic acid group instead of a prop-2-enamide group.
5-Fluoro-2-methyl-1H-inden-3-yl)acetic acid: Another similar compound with a methyl group substitution.
Uniqueness
N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide is unique due to its specific combination of a fluoro-substituted indene moiety and a prop-2-enamide group, which imparts distinct chemical and biological properties not found in closely related compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
